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Compound of Interest

Compound Name:
Methyl 6-chloro-2-

methoxynicotinate

Cat. No.: B1313188 Get Quote

A comprehensive analysis of the spectroscopic data of Methyl 6-chloro-2-methoxynicotinate
is crucial for its identification, characterization, and application in research and development,

particularly in the synthesis of novel pharmaceutical compounds. This technical guide provides

a detailed overview of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared

(IR) spectroscopy data. While experimental NMR and IR data are not readily available in public

domains, this document presents predicted values based on the analysis of its chemical

structure and comparison with analogous compounds.

Molecular Structure and Properties
IUPAC Name: Methyl 6-chloro-2-methoxypyridine-3-carboxylate

CAS Number: 95652-77-0

Molecular Formula: C₈H₈ClNO₃[1]

Molecular Weight: 201.61 g/mol [1]

Exact Mass: 201.0192708 Da[2]

Spectroscopic Data Summary
The following sections and tables summarize the available and predicted spectroscopic data

for Methyl 6-chloro-2-methoxynicotinate.
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Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and elemental

composition of a compound.

Parameter Value Ion Ionization Method

Monoisotopic Mass 201.0192708 Da - -

m/z 202 [M+H]⁺
Electrospray

Ionization (ESI)

Due to the presence of a chlorine atom, a characteristic isotopic pattern with an M+2 peak at

an approximate 3:1 ratio to the molecular ion peak is expected.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The following data is predicted based on the structure of Methyl 6-chloro-2-
methoxynicotinate.

Predicted Chemical

Shift (δ) ppm
Multiplicity Number of Protons Assignment

~ 8.1 Doublet 1H Pyridine Ring (H-4)

~ 7.0 Doublet 1H Pyridine Ring (H-5)

~ 4.0 Singlet 3H Methoxy (-OCH₃)

~ 3.9 Singlet 3H Ester (-COOCH₃)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The

following data is predicted.
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Predicted Chemical Shift (δ) ppm Assignment

~ 165 Ester Carbonyl (C=O)

~ 160 Pyridine Ring (C-2)

~ 150 Pyridine Ring (C-6)

~ 140 Pyridine Ring (C-4)

~ 115 Pyridine Ring (C-5)

~ 110 Pyridine Ring (C-3)

~ 55 Methoxy Carbon (-OCH₃)

~ 53 Ester Methyl Carbon (-COOCH₃)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic absorption bands are listed below.

Predicted Wavenumber

(cm⁻¹)
Functional Group Vibration

~ 3100-3000 Aromatic C-H Stretching

~ 2960-2850 Aliphatic C-H Stretching

~ 1730 C=O (Ester) Stretching

~ 1600, 1480 C=C, C=N (Aromatic Ring) Stretching

~ 1250 C-O-C (Ester, Ether) Asymmetric Stretching

~ 1100 C-O-C (Ester, Ether) Symmetric Stretching

~ 800-700 C-Cl Stretching
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Experimental Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like Methyl 6-
chloro-2-methoxynicotinate is outlined in the diagram below.

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Final Characterization

Methyl 6-chloro-2-
methoxynicotinate

Mass Spectrometry (MS) NMR Spectroscopy
(¹H and ¹³C) Infrared (IR) Spectroscopy

Determine Molecular
Weight and Formula

Elucidate Chemical
Structure

Identify Functional
Groups

Structural Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.

Mass Spectrometry (ESI-MS)
Sample Preparation: A dilute solution of Methyl 6-chloro-2-methoxynicotinate is prepared

in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: An electrospray ionization mass spectrometer is used for analysis.

Acquisition Parameters:

Ionization Mode: Positive ion mode (to form [M+H]⁺).

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-400 °C.

Mass Range: m/z 50-500.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and its isotopic distribution, confirming the molecular weight and presence of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard (0.00 ppm).

Instrumentation: A 400 or 500 MHz NMR spectrometer is used.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.
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Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier

transform. The resulting spectrum is phase-corrected and baseline-corrected. Chemical

shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of

an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared

by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: A background spectrum is recorded and subtracted from the sample

spectrum. The major absorption bands in the final spectrum are identified and correlated with

the vibrational frequencies of known functional groups to confirm the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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